molecular formula C14H19BFNO3 B11844119 (3-(Cyclohexyl(methyl)carbamoyl)-5-fluorophenyl)boronic acid

(3-(Cyclohexyl(methyl)carbamoyl)-5-fluorophenyl)boronic acid

Cat. No.: B11844119
M. Wt: 279.12 g/mol
InChI Key: DIYCTAMRGGXLGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(Cyclohexyl(methyl)carbamoyl)-5-fluorophenyl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyclohexyl(methyl)carbamoyl group and a fluorine atom. The unique structure of this compound makes it a valuable candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Cyclohexyl(methyl)carbamoyl)-5-fluorophenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups, making it an ideal method for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as crystallization and chromatography is essential to obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(3-(Cyclohexyl(methyl)carbamoyl)-5-fluorophenyl)boronic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The boronic acid group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form boronic esters or reduction to form boranes.

    Coupling Reactions: As mentioned earlier, the Suzuki-Miyaura coupling is a key reaction involving this compound.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents such as toluene or ethanol. The reaction conditions typically involve moderate temperatures (50-100°C) and inert atmospheres (e.g., nitrogen or argon).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the major product would be a biaryl compound formed by the coupling of the boronic acid with an aryl halide.

Scientific Research Applications

(3-(Cyclohexyl(methyl)carbamoyl)-5-fluorophenyl)boronic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (3-(Cyclohexyl(methyl)carbamoyl)-5-fluorophenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, thereby inhibiting their activity. This mechanism is particularly relevant in the context of protease inhibition, where the compound can bind to the catalytic serine residue of the enzyme, preventing substrate cleavage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorine atom in (3-(Cyclohexyl(methyl)carbamoyl)-5-fluorophenyl)boronic acid imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and make it a more effective inhibitor compared to similar compounds.

Properties

Molecular Formula

C14H19BFNO3

Molecular Weight

279.12 g/mol

IUPAC Name

[3-[cyclohexyl(methyl)carbamoyl]-5-fluorophenyl]boronic acid

InChI

InChI=1S/C14H19BFNO3/c1-17(13-5-3-2-4-6-13)14(18)10-7-11(15(19)20)9-12(16)8-10/h7-9,13,19-20H,2-6H2,1H3

InChI Key

DIYCTAMRGGXLGV-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)F)C(=O)N(C)C2CCCCC2)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.